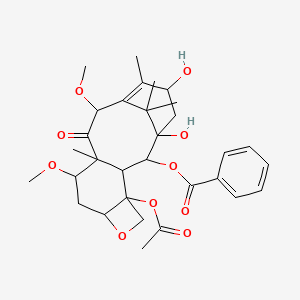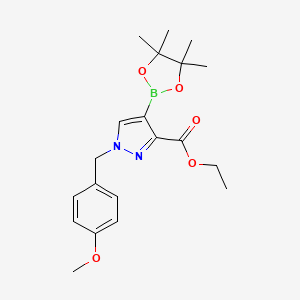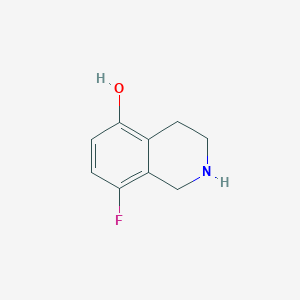
10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 es un compuesto químico con la fórmula molecular C31H40O10 y un peso molecular de 572.64 g/mol Es un derivado de la Baccatin III, que es un precursor en la síntesis de agentes quimioterapéuticos basados en taxanos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 generalmente implica múltiples pasos, comenzando desde la Baccatin III de origen natural. El proceso incluye reacciones de desacetilación y metilación selectivas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se controlan cuidadosamente para lograr el producto deseado con alta pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad y el rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de Reacciones
10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Se utiliza para alterar el estado de oxidación del compuesto.
Sustitución: Comúnmente involucra el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas, solventes y catalizadores específicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos análogos funcionalizados .
Aplicaciones Científicas De Investigación
10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus interacciones con macromoléculas biológicas.
Medicina: Se investiga su potencial como precursor en la síntesis de agentes quimioterapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Estudios detallados han demostrado que puede inhibir ciertas enzimas, afectando así los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Baccatin III: El compuesto original del cual se deriva 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6.
10-Deacetyl Baccatin III: Otro derivado con diferentes grupos funcionales.
7,10-Dimethoxy Baccatin III: Similar en estructura pero carece de la desacetilación en la posición 10
Unicidad
This compound es único debido a sus grupos funcionales específicos, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria .
Propiedades
IUPAC Name |
(4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMLMORVVDLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)


![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

